molecular formula C6H8F2N2O2 B2627766 3-(difluoromethyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol CAS No. 1565546-86-2

3-(difluoromethyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

Cat. No.: B2627766
CAS No.: 1565546-86-2
M. Wt: 178.139
InChI Key: RSFFLQLBMQXBLH-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a difluoromethyl group and a hydroxyethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(difluoromethyl)-1H-pyrazol-5-ol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate the reduction process.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(difluoromethyl)-1-(2-oxoethyl)-1H-pyrazol-5-ol.

    Reduction: Formation of 3-(methyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

3-(Difluoromethyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity. The pyrazole ring can interact with various enzymes and receptors, modulating their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
  • 3-(Chloromethyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol
  • 3-(Methyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol

Uniqueness

3-(Difluoromethyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(difluoromethyl)-2-(2-hydroxyethyl)-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2O2/c7-6(8)4-3-5(12)10(9-4)1-2-11/h3,6,9,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEZTAFAQZYZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN(C1=O)CCO)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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